3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol

Analgesic pharmacology Opioid receptor mixed agonist-antagonist Structure-activity relationship (SAR)

3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol (CAS 38906-48-8) is a synthetic meta-substituted phenol derivative featuring a 3-allyl-1-methylpyrrolidine ring. It belongs to the m-(3-alkyl-1-allyl-3-pyrrolidinyl)phenol series, which was originally developed as potential non-addicting analgesic agents with mixed agonist/antagonist profiles.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
CAS No. 38906-48-8
Cat. No. B12921913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol
CAS38906-48-8
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCN1CCC(C1)(CC=C)C2=CC(=CC=C2)O
InChIInChI=1S/C14H19NO/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12/h3-6,10,16H,1,7-9,11H2,2H3
InChIKeyQJBSWGUVFSZSSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol (CAS 38906-48-8) – Procurement-Relevant Identity and Core Characteristics


3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol (CAS 38906-48-8) is a synthetic meta-substituted phenol derivative featuring a 3-allyl-1-methylpyrrolidine ring. It belongs to the m-(3-alkyl-1-allyl-3-pyrrolidinyl)phenol series, which was originally developed as potential non-addicting analgesic agents with mixed agonist/antagonist profiles [1]. The compound is characterized by a molecular formula of C14H19NO, a molecular weight of 217.31 g/mol, and is commercially available at a standard purity of 97%+ (stabilized with TBC) .

Why Generic Substitution of 3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol (CAS 38906-48-8) Is Scientifically Unjustified


Within the pyrrolidine-based analgesic chemical space, seemingly minor structural modifications produce large, non-linear changes in both antinociceptive potency and the critical agonist/antagonist balance that predicts abuse liability [1]. The presence of an unsubstituted N-allyl group is essential for conferring dual agonist–antagonist activity, while the 3-methyl substituent establishes a distinct antimorphine-to-antinociceptive ED50 ratio that differs markedly from 3-ethyl, 3-propyl, or 3-isobutyl congeners [1]. Replacing the N-allyl with an N-cyclopropylmethyl group increases potency but simultaneously raises the antimorphine/antinociceptive ratio, a shift that has direct implications for clinical safety and regulatory classification [1]. Consequently, generic substitution without reference to these specific quantitative performance dimensions carries a high risk of irreproducible biological outcomes.

Product-Specific Quantitative Evidence for 3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol (CAS 38906-48-8) Versus Closest Structural Analogs


N-Allyl vs. N-Cyclopropylmethyl: Potency and Antimorphine/Antinociceptive Ratio Comparison in Mice

In a direct within-study comparison of N-allyl and N-cyclopropylmethyl pyrrolidine pairs (R' = Me), the N-allyl compound (target) showed an antinociceptive ED50 of 5.3 mg/kg sc and an antimorphine ED50 of 1.7 mg/kg sc, while the N-cyclopropylmethyl analogue exhibited ED50 values of 1.2 and 0.58 mg/kg, respectively [1]. Although the N-cyclopropylmethyl congener was more potent in both assays, the antimorphine/antinociceptive ED50 ratio for the N-allyl compound was 0.32 versus 0.48 for the N-cyclopropylmethyl analogue [1]. A lower ratio is considered a potential indicator of reduced abuse liability in clinical use [1].

Analgesic pharmacology Opioid receptor mixed agonist-antagonist Structure-activity relationship (SAR)

3-Methyl vs. 3-Ethyl and 3-Propyl N-Allyl Pyrrolidines: Antinociceptive and Antimorphine Differentiation

Within the same N-allyl series (R" = allyl), the 3-methyl analogue (target) displays an antinociceptive ED50 of 5.3 mg/kg sc and antimorphine ED50 of 1.7 mg/kg sc [1]. In contrast, the 3-ethyl analogue (R' = Et) shows antinociceptive ED50 = 2.9 mg/kg sc and antimorphine ED50 = 0.76 mg/kg sc, while the 3-propyl analogue (R' = Pr) shows antinociceptive ED50 = 2.5 mg/kg sc and antimorphine ED50 = 0.3 mg/kg sc [1]. These data demonstrate that increasing the 3-alkyl chain length from methyl to propyl increases both antinociceptive and antimorphine potency by 2- to 5.7-fold, fundamentally altering the pharmacodynamic profile [1].

Analgesic SAR Pyrrolidine opioid ligands In vivo pharmacology

Pyrrolidine vs. Piperidine Scaffold: Differential N-Allyl Impact on Dual Activity

A key class-level observation in the original study is that N-allyl substitution on the pyrrolidine ring frequently confers both antinociceptive and antimorphine activity, whereas in many piperidine analgesics, N-allyl substitution fails to produce this dual profile [1]. This establishes that the pyrrolidine scaffold is not a generic replacement for piperidine in this context. The specific combination of a pyrrolidine core with an N-allyl group is mechanistically required to achieve the mixed agonist/antagonist character that defines this compound class [1].

Scaffold hopping Opioid analgesic design Heterocyclic SAR

Impact of Allyl Substitution: Unsubstituted Allyl is Essential for Maximal Activity

The original SAR analysis noted that among the ten most interesting compounds (ED50 < 10 mg/kg in both tests), eight possessed an unsubstituted allyl group, while only two carried substituted allyl chains [1]. Substitution of the allyl double bond was found to have an unfavorable effect on activity, particularly on antimorphine potency [1]. This indicates that the unsubstituted allyl moiety of the target compound is not a trivial structural feature but a critical pharmacophoric element that directly determines biological outcome.

Allyl substitution SAR Opioid antagonist design Bioisosterism

Commercial Purity Specification: 97%+ (Stabilized with TBC) as a Verifiable Quality Benchmark

A reputable vendor (Bidepharm) supplies this compound at a standard purity of ≥97%, stabilized with 4-tert-butylcatechol (TBC), and provides batch-specific analytical documentation including NMR, HPLC, and GC . This purity specification, combined with the availability of batch-specific quality control data, is a critical procurement parameter that is not uniformly guaranteed across all suppliers of this niche compound .

Chemical procurement Quality control Reproducibility

Best Research and Industrial Application Scenarios for 3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol (CAS 38906-48-8)


Developing Mixed Agonist-Antagonist Opioid Analgesics with a Favorable Abuse Liability Index

The uniquely low antimorphine/antinociceptive ratio of 0.32 for this N-allyl, 3-methyl pyrrolidine (vs. 0.48 for the N-cyclopropylmethyl analogue) makes it a preferred candidate for preclinical programs targeting analgesic activity with a reduced theoretical abuse liability [1]. Investigators designing novel pain therapeutics can use this compound as a reference standard for evaluating ratio-optimized new chemical entities.

SAR Benchmarking of N-Allyl Pyrrolidine Series with Systematic 3-Alkyl Variation

The 3-methyl substituent yields the most moderate potency among the N-allyl sub-series, making this compound the optimal baseline for structure-activity relationship studies that systematically explore the impact of 3-alkyl chain length on analgesic and antagonist properties [1]. Direct comparison with the 3-ethyl, 3-propyl, and 3-isobutyl congeners allows quantitative assessment of alkyl-dependent potency shifts.

Pyrrolidine vs. Piperidine Scaffold Comparison in N-Allyl Opioid Ligand Design

Given the evidence that N-allyl substitution on piperidine scaffolds frequently fails to yield dual agonist/antagonist activity, this compound serves as a critical pyrrolidine-scaffold positive control in comparative studies designed to elucidate scaffold-dependent pharmacology [1]. Procurement of this specific compound enables rigorous head-to-head scaffold differentiation experiments.

Quality-Controlled Pharmacological Reagent for In Vivo Analgesic Testing

With a verified purity of ≥97% (TBC-stabilized) and batch-specific analytical documentation (NMR, HPLC, GC) , this compound is suitable as a quality-controlled pharmacological tool for reproducible in vivo antinociceptive and antimorphine assays. The availability of QC data reduces the risk of impurity-driven confounding effects in animal studies.

Quote Request

Request a Quote for 3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.